molecular formula C11H12F3NO3 B11820079 N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine

N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine

Katalognummer: B11820079
Molekulargewicht: 263.21 g/mol
InChI-Schlüssel: IWOCXHLWPPMDCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine is a chemical compound with the molecular formula C11H12F3NO3 and a molecular weight of 263.22 g/mol . This compound is known for its unique structural features, including a trifluoroethoxy group and a methoxy group attached to a phenyl ring, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine typically involves the reaction of 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours . The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is typically purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Oximes, nitroso compounds.

    Reduction: Amines, hydroxylamines.

    Substitution: Substituted phenyl derivatives.

Wirkmechanismus

The mechanism of action of N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine is unique due to its combination of trifluoroethoxy and methoxy groups attached to a phenyl ring, along with the hydroxylamine functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biologische Aktivität

N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine, with the CAS number 953750-89-5, is a compound of interest due to its potential biological activities, particularly as a selective inhibitor of the epidermal growth factor receptor (EGFR). This article explores its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H14F3NO2
  • Molar Mass : 249.23 g/mol
  • CAS Number : 953750-89-5

The compound acts primarily as an EGFR inhibitor. Recent studies have demonstrated that hydroxylamine-based compounds can effectively bind to and inhibit mutant forms of EGFR. For instance, a related compound exhibited single-digit nanomolar activity against activating mutant EGFR variants, showcasing the potential efficacy of hydroxylamine derivatives in targeting cancer cells with specific mutations .

In Vitro Studies

  • Cell Line Testing : The compound was tested against various cancer cell lines, including those with known EGFR mutations. It demonstrated significant inhibition of cell proliferation with an IC50 value of approximately 7.2 nM against the NCI-H3255 NSCLC cell line harboring the L858R mutation .
  • ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profile indicated enhanced permeability across cellular membranes compared to other compounds in its class. Notably, it displayed a 14-fold increase in permeability in Caco-2 cell assays, suggesting favorable bioavailability characteristics .
  • Toxicity Assessment : In mutagenicity assays using Salmonella strains and micronucleus tests in CHO-K1 cells, the compound did not exhibit mutagenic or genotoxic effects, which is often a concern with hydroxylamines .

Case Studies

A series of case studies on similar hydroxylamine compounds have provided insights into their therapeutic potential:

  • EGFR Mutant Inhibition : A study involving a hydroxylamine derivative showed that it could effectively inhibit tumor growth in xenograft models bearing EGFR mutations. The compound’s selectivity was confirmed through KINOMEScan technology, revealing minimal off-target effects .
  • Combination Therapies : Preliminary data suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy against resistant cancer phenotypes. This approach is currently under exploration in clinical settings.

Comparative Table of Hydroxylamine Derivatives

Compound NameCAS NumberIC50 (nM)SelectivityKey Findings
This compound953750-89-57.2High for mutant EGFREffective against NSCLC with L858R mutation
Hydroxylamine Derivative 6-12ModerateLower permeability than compound 9
Hydroxylamine Derivative 9-5HighExcellent stability and low efflux

Eigenschaften

IUPAC Name

N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-7(15-16)8-3-4-9(10(5-8)17-2)18-6-11(12,13)14/h3-5,16H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOCXHLWPPMDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1)OCC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.